3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with an isoquinoline-carbonyl-pyrrolidine moiety
Mechanism of Action
Target of Action
The compound’s primary targets are crucial for understanding its mechanism of action. In this case, we have an intriguing molecule with an isoquinoline moiety—a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . Isoquinolines often exhibit diverse biological activities due to their unique structure.
Mode of Action
The interaction of our compound with its targets likely involves specific binding sites. The isoquinoline ring system, being electron-deficient, can participate in electrophilic reactions. This property influences how the compound interacts with its biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazine ring followed by the introduction of the isoquinoline-carbonyl-pyrrolidine moiety through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It may have potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: These compounds share the isoquinoline moiety and may have similar biological activities.
Pyrazine derivatives: Compounds with a pyrazine ring can exhibit comparable chemical reactivity and applications.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and may have similar pharmacological properties.
Uniqueness
3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-(isoquinoline-1-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c20-11-16-18(23-9-8-21-16)26-14-6-10-24(12-14)19(25)17-15-4-2-1-3-13(15)5-7-22-17/h1-5,7-9,14H,6,10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOSVJNFIZUMGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=NC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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